molecular formula C3H6I2O B1217893 1,3-Diiodopropan-2-ol CAS No. 534-08-7

1,3-Diiodopropan-2-ol

Cat. No. B1217893
CAS RN: 534-08-7
M. Wt: 311.89 g/mol
InChI Key: DNKPFCQEGBJJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diiodopropan-2-ol is a chemical compound used in the production of pharmaceutical preparations . It has been shown to be effective in treating various autoimmune diseases and is used as a diagnostic agent for fatty acid analysis . It also shows therapeutic potential in the treatment of inflammatory diseases, infectious diseases, and alopecia areata .


Synthesis Analysis

A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives has been developed . The epoxide of epichlorohydrin undergoes ring-opening with amines using MgSO4 or mixed metal oxides catalysts under mild and neutral conditions to afford the corresponding β-amino alcohols in excellent yields .


Molecular Structure Analysis

The molecular formula of 1,3-Diiodopropan-2-ol is C3H6I2O . Its molecular weight is 311.89 g/mol . The structure of this compound includes two iodine atoms attached to a three-carbon chain, with a hydroxyl group (-OH) attached to the second carbon atom .


Physical And Chemical Properties Analysis

1,3-Diiodopropan-2-ol is a yellow heavy oily liquid . It has a boiling point of 310 °C . It is soluble in alcohol, ether, chloroform, and benzene .

Scientific Research Applications

Synthesis of β-Amino Alcohols

1,3-Diiodopropan-2-ol: is utilized in the synthesis of β-amino alcohols, which are valuable intermediates in producing a wide range of biologically active compounds. For instance, it’s used in the synthesis of 1,3-diaminopropan-2-ols derivatives, which have shown relaxant activity on isolated rat tracheal rings and potential as anti-asthma drugs .

Antifungal Drug Development

This compound plays a role in creating antifungal agents. Derivatives of 1,3-Diiodopropan-2-ol have been synthesized and evaluated for their antifungal activity, showing promise against strains like Candida spp. These derivatives are considered for further development due to their high activity and low toxicity .

Pharmaceutical Preparations

1,3-Diiodopropan-2-ol: is used in pharmaceutical preparations, particularly as an intermediate in organic synthesis. It’s effective in treating various autoimmune diseases and serves as a diagnostic agent for fatty acid analysis and biochemical assays .

Polymer Chemistry

In polymer chemistry, 1,3-Diiodopropan-2-ol derivatives are used to create sequence-defined oligomers and polymers. These polymers have applications in multiple fields, including materials science and biotechnology .

Analytical Chemistry

1,3-Diiodopropan-2-ol: is employed as a standard or reference compound in analytical chemistry. Its properties are used to calibrate instruments and validate analytical methods, ensuring accurate measurements in various chemical analyses .

Biochemical Applications

The compound is also significant in biochemistry, particularly in the production of bulk chemicals like 1,3-propanediol through biotechnological processes. This showcases the potential of 1,3-Diiodopropan-2-ol in sustainable chemical production and the concept of biorefineries .

Safety And Hazards

1,3-Diiodopropan-2-ol is used for research and development purposes only . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of inhalation, it is recommended to move the victim to fresh air . If it comes in contact with skin, it should be washed off immediately with soap and plenty of water .

properties

IUPAC Name

1,3-diiodopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6I2O/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKPFCQEGBJJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CI)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074992
Record name 1,3-Diiodo-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diiodopropan-2-ol

CAS RN

534-08-7
Record name 1,3-Diiodo-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iothion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diiodohydroxypropane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,3-Diiodo-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diiodopropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIIODOHYDROXYPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z11279H67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diiodopropan-2-ol
Reactant of Route 2
1,3-Diiodopropan-2-ol
Reactant of Route 3
Reactant of Route 3
1,3-Diiodopropan-2-ol
Reactant of Route 4
Reactant of Route 4
1,3-Diiodopropan-2-ol
Reactant of Route 5
1,3-Diiodopropan-2-ol
Reactant of Route 6
1,3-Diiodopropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.